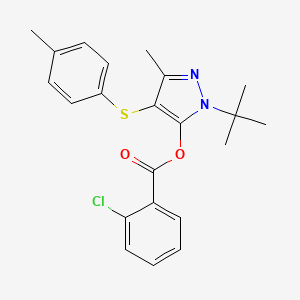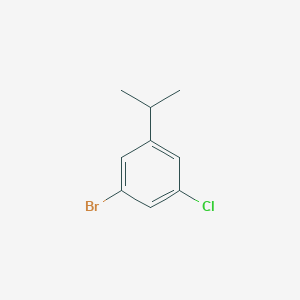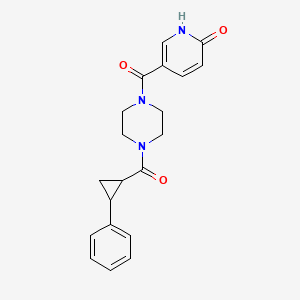
5-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a cyclopropane ring, a piperazine moiety, and a pyridinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Piperazine Derivative Synthesis: Piperazine derivatives are often synthesized via nucleophilic substitution reactions, where piperazine reacts with an appropriate electrophile.
Coupling Reactions: The final compound is formed through coupling reactions, such as amide bond formation, where the piperazine derivative is coupled with the cyclopropane carboxylic acid derivative and the pyridinone moiety under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound in drug discovery.
Industry
Industrially, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one: Unique due to its combination of cyclopropane, piperazine, and pyridinone moieties.
2-Phenylcyclopropanecarboxylic acid: Lacks the piperazine and pyridinone components.
Piperazine derivatives: Often used in pharmaceuticals but may lack the cyclopropane and pyridinone structures.
Pyridinone derivatives: Known for their biological activity but may not include the cyclopropane and piperazine moieties.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a versatile compound in various fields of research and application.
Eigenschaften
IUPAC Name |
5-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-18-7-6-15(13-21-18)19(25)22-8-10-23(11-9-22)20(26)17-12-16(17)14-4-2-1-3-5-14/h1-7,13,16-17H,8-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSLBQBUDZLNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2479415.png)
![2-(2-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2479417.png)
![5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2479418.png)
![N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2479419.png)
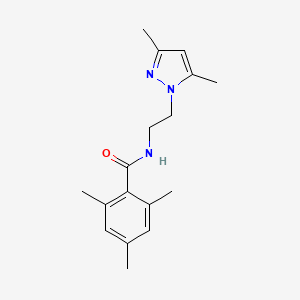
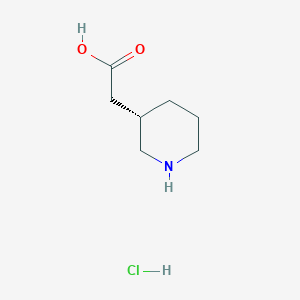
![ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)methyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2479423.png)

![1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2479427.png)
![3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2479428.png)

![1,1-Dimethyl-3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]urea](/img/structure/B2479430.png)
